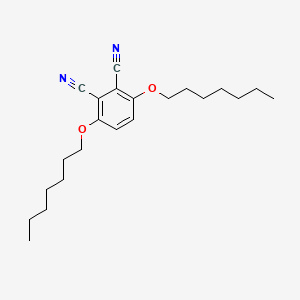
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two heptyloxy groups and two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of a benzene derivative with heptyl bromide in the presence of a base, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism by which 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the heptyloxy groups can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diheptyloxybenzene-1,2-dicarbonitrile: Similar structure but with different alkyl chain lengths.
3,6-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of heptyloxy groups.
3,6-Diethoxybenzene-1,2-dicarbonitrile: Similar structure but with ethoxy groups instead of heptyloxy groups.
Uniqueness
3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is unique due to its specific combination of heptyloxy and cyano groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in material science and medicinal chemistry, where specific interactions and solubility profiles are crucial.
Eigenschaften
CAS-Nummer |
116453-85-1 |
|---|---|
Molekularformel |
C22H32N2O2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3,6-diheptoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-7-9-11-15-25-21-13-14-22(20(18-24)19(21)17-23)26-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
InChI-Schlüssel |
MWWWSCBMIMDNLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C(=C(C=C1)OCCCCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
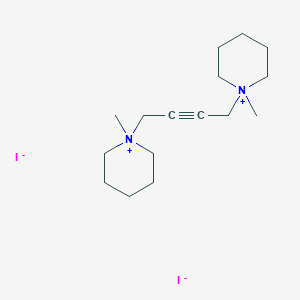

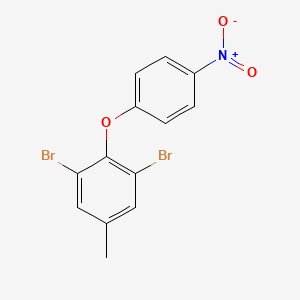
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
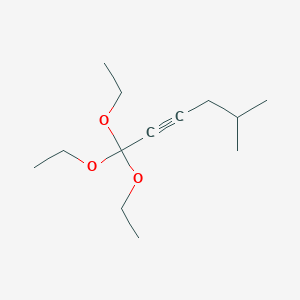



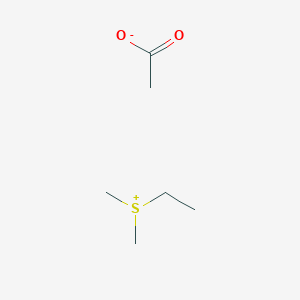
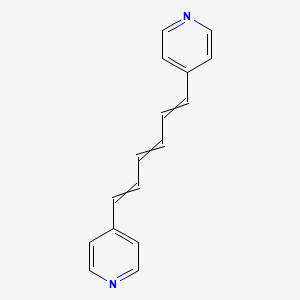
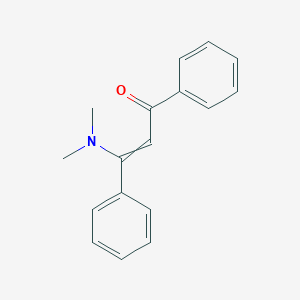
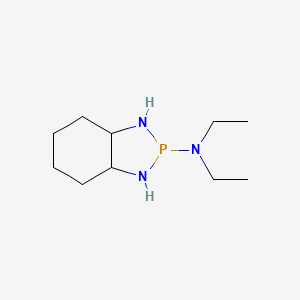
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
